molecular formula C12H24O12 B7802257 Melibiose monohydrate

Melibiose monohydrate

Cat. No.: B7802257
M. Wt: 360.31 g/mol
InChI Key: RGFAEJSLSYUKCO-FVOQKPJXSA-N
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Description

Melibiose monohydrate: is a reducing disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond. It is commonly found in plants and certain legumes. Unlike lactose, melibiose differs in the chirality of the carbon where the galactose ring is closed and the linkage point on the glucose moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melibiose can be synthesized through the hydrolysis of raffinose using the enzyme invertase, which produces melibiose and fructose . The reaction conditions typically involve an aqueous medium and controlled temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of melibiose often involves the use of microbial fermentation processes. Specific strains of yeast or bacteria that possess the enzyme alpha-galactosidase are employed to hydrolyze raffinose into melibiose and fructose .

Chemical Reactions Analysis

Types of Reactions: Melibiose undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Alpha-galactosidase enzyme under aqueous conditions.

    Oxidation: Oxidizing agents such as nitric acid under controlled temperature and pH conditions.

Major Products:

Comparison with Similar Compounds

    Lactose: A disaccharide composed of galactose and glucose linked by a β-1,4 glycosidic bond.

    Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2 glycosidic bond.

    Trehalose: A disaccharide composed of two glucose molecules linked by an α-1,1 glycosidic bond.

Uniqueness: Melibiose is unique in its α-1,6 glycosidic linkage, which differentiates it from lactose and other disaccharides. This unique linkage influences its crystallizing properties and its role as a substrate for specific microorganisms .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFAEJSLSYUKCO-FVOQKPJXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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